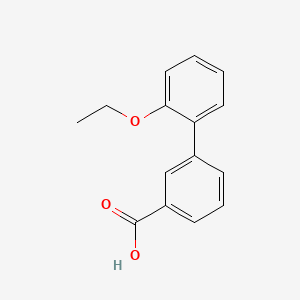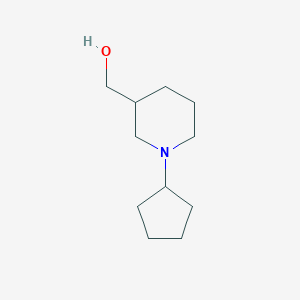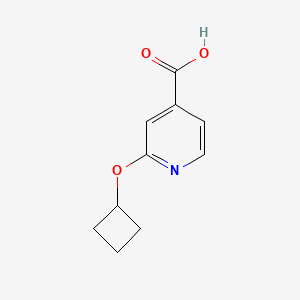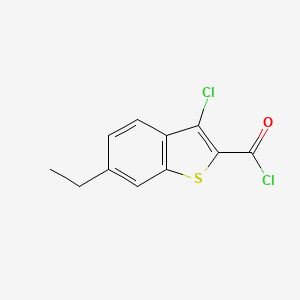
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole
Overview
Description
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a chloroethyl group and a phenyl group attached to the oxazole ring, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole is DNA, specifically the N7 nitrogen on the DNA base guanine . This compound belongs to the group of nitrogen mustard alkylating agents .
Mode of Action
this compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
It is known that the compound’s alkylating action can interfere with several biological processes, including dna replication and transcription .
Pharmacokinetics
Similar compounds have been shown to have a short biological half-life and are primarily excreted through the kidneys . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells . This can lead to cell death and a reduction in the size of tumors in the case of cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the pH of the environment, the presence of other substances, and the temperature
Biochemical Analysis
Biochemical Properties
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modification of these biomolecules. For instance, this compound can alkylate the amino acid residues in proteins, thereby altering their structure and function. Additionally, it can interact with DNA, causing cross-linking and strand breaks, which can affect gene expression and cellular replication processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of key signaling proteins, leading to the disruption of normal cellular communication and function. It can also induce changes in gene expression by causing DNA damage, which can trigger cellular stress responses and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the alkylation of nucleophilic sites on biomolecules, such as proteins and DNA. This alkylation can lead to the formation of covalent bonds, resulting in the modification of the target biomolecules. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. These interactions can lead to changes in cellular processes, such as DNA replication, transcription, and protein synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. Studies have shown that this compound can undergo hydrolysis and other degradation processes, leading to the formation of various byproducts. These degradation products can have different biological activities, which can affect the overall impact of this compound on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression, as well as the induction of cellular stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild cellular stress and metabolic changes, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of this compound have been shown to cause severe DNA damage, leading to cell death and tissue necrosis. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic processes can influence the overall biological activity of this compound, affecting its efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins, which can influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, where it can exert its effects on DNA and other biomolecules. The localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethylamine with benzoyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole compound . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-(2-substituted)-5-phenyl-1,3-oxazole derivatives.
Oxidation: Formation of phenolic oxazole derivatives.
Reduction: Formation of dihydro-oxazole derivatives.
Scientific Research Applications
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: A simpler compound with similar chloroethyl functionality but lacks the oxazole ring.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups but no aromatic or heterocyclic structure.
Mustard Gas (Bis(2-chloroethyl) sulfide): Similar chloroethyl groups but with a sulfur atom instead of an oxazole ring .
Uniqueness
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole is unique due to its combination of a chloroethyl group and an oxazole ring, providing a distinct reactivity profile and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
2-(2-chloroethyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRYDSVGRXCULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70680-56-7 | |
| Record name | 2-(2-chloroethyl)-5-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)




![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)

![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)


![4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline](/img/structure/B1453950.png)



